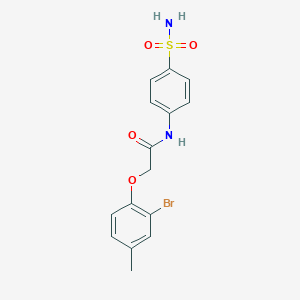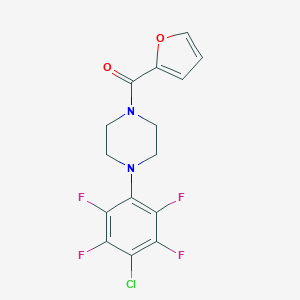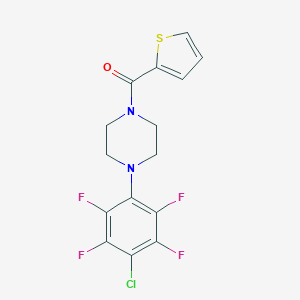
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is an organic compound that features a brominated phenoxy group and a sulfamoylphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, is brominated using bromine in the presence of a catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and sulfamoyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and sulfamoyl groups.
Reduction: Reduced forms of the phenoxy and sulfamoyl groups.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the sulfamoylphenylacetamide moiety can interact with specific sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(2-fluoro-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(2-iodo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-2-7-14(13(16)8-10)22-9-15(19)18-11-3-5-12(6-4-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNWGKJYCPJRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505790.png)
![Methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505791.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B505793.png)
![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505794.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B505796.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505797.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505800.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B505801.png)


![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505807.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B505809.png)
